3,4-Diaminotoluene 3,4-Diaminotoluene 4-Methyl-o-phenylenediamine is the 4-substituted derivative of o-phenylenediamine. It reacts with selenous acid in acid solution to form benzoselenadiazoles.
3,4-diaminotoluene appears as a colorless to brownish purple crystalline solid. Toxic by ingestion and inhalation and an irritant to skin and eyes. Soluble in water, alcohol and ether. Decomposes to emit toxic oxides of nitrogen when heated to high temperature. Used in making dyes.
Brand Name: Vulcanchem
CAS No.: 496-72-0
VCID: VC21147560
InChI: InChI=1S/C7H10N2/c1-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
SMILES: CC1=CC(=C(C=C1)N)N
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol

3,4-Diaminotoluene

CAS No.: 496-72-0

Cat. No.: VC21147560

Molecular Formula: C7H10N2

Molecular Weight: 122.17 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diaminotoluene - 496-72-0

Specification

Description 4-Methyl-o-phenylenediamine is the 4-substituted derivative of o-phenylenediamine. It reacts with selenous acid in acid solution to form benzoselenadiazoles.
3,4-diaminotoluene appears as a colorless to brownish purple crystalline solid. Toxic by ingestion and inhalation and an irritant to skin and eyes. Soluble in water, alcohol and ether. Decomposes to emit toxic oxides of nitrogen when heated to high temperature. Used in making dyes.
CAS No. 496-72-0
Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
IUPAC Name 4-methylbenzene-1,2-diamine
Standard InChI InChI=1S/C7H10N2/c1-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
Standard InChI Key DGRGLKZMKWPMOH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N)N
Canonical SMILES CC1=CC(=C(C=C1)N)N
Boiling Point 509 °F at 760 mm Hg (Sublimes) (NTP, 1992)
265.0 °C
265 °C (sublimes)
Colorform LEAFLETS FROM PETROLEUM ETHER
Melting Point 192 to 194 °F (NTP, 1992)
89.5 °C
80-90 °C

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